molecular formula C22H30O4 B14741048 1-(2,3-Dimethoxyphenyl)but-3-en-1-yl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate CAS No. 5434-19-5

1-(2,3-Dimethoxyphenyl)but-3-en-1-yl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate

Cat. No.: B14741048
CAS No.: 5434-19-5
M. Wt: 358.5 g/mol
InChI Key: SPJSDMUVWYYMBN-UHFFFAOYSA-N
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Description

1-(2,3-Dimethoxyphenyl)but-3-en-1-yl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate is a complex organic compound with a unique structure that combines a dimethoxyphenyl group with a cyclopropanecarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethoxyphenyl)but-3-en-1-yl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate typically involves multiple steps, including the formation of the cyclopropane ring and the attachment of the dimethoxyphenyl group. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of environmentally benign reagents and catalysts is also a consideration in industrial synthesis to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethoxyphenyl)but-3-en-1-yl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum, and other transition metals.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-(2,3-Dimethoxyphenyl)but-3-en-1-yl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2,3-Dimethoxyphenyl)but-3-en-1-yl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,3-Dimethoxyphenyl)but-3-en-1-yl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

CAS No.

5434-19-5

Molecular Formula

C22H30O4

Molecular Weight

358.5 g/mol

IUPAC Name

1-(2,3-dimethoxyphenyl)but-3-enyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C22H30O4/c1-8-10-17(15-11-9-12-18(24-6)20(15)25-7)26-21(23)19-16(13-14(2)3)22(19,4)5/h8-9,11-13,16-17,19H,1,10H2,2-7H3

InChI Key

SPJSDMUVWYYMBN-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1C(C1(C)C)C(=O)OC(CC=C)C2=C(C(=CC=C2)OC)OC)C

Origin of Product

United States

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